molecular formula C13H19N3O4S B13298134 N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide

N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide

Cat. No.: B13298134
M. Wt: 313.37 g/mol
InChI Key: DFYOFOAFHYPCCS-UHFFFAOYSA-N
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Description

N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide is a chemical compound that features a piperidine ring substituted with a methyl group and a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.

Major Products

    Reduction: Produces the corresponding amine derivative.

    Substitution: Results in the formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The piperidine ring may also play a role in binding to receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methylpiperidin-4-yl)methyl]-2-nitrobenzene-1-sulfonamide is unique due to its specific combination of a piperidine ring with a nitrobenzene sulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-[(4-methylpiperidin-4-yl)methyl]-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c1-13(6-8-14-9-7-13)10-15-21(19,20)12-5-3-2-4-11(12)16(17)18/h2-5,14-15H,6-10H2,1H3

InChI Key

DFYOFOAFHYPCCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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